Kahweol

Descripción general

Descripción

El Kahweol es una molécula diterpenoide que se encuentra en los granos de Coffea arabica. Está estructuralmente relacionado con el cafestol y es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antidiabéticas . El nombre "this compound" deriva de la palabra árabe "qahwa", que significa café .

Aplicaciones Científicas De Investigación

El Kahweol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Kahweol ejerce sus efectos a través de diversos objetivos y vías moleculares. Inhibe la adipogénesis y aumenta la captación de glucosa activando la proteína quinasa activada por AMP (AMPK) . El this compound también induce la apoptosis al aumentar la escisión de la poli(ADP-ribosa) polimerasa (PARP) y la caspasa-3, lo que lleva a la muerte celular . Además, el this compound regula a la baja los mediadores de la inflamación y aumenta los niveles de glutatión .

Análisis Bioquímico

Biochemical Properties

Kahweol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating immune response to infection . Additionally, this compound interacts with antioxidant proteins such as heme oxygenase-1 (HMOX-1) and inhibitor of DNA binding proteins (ID1, ID3), enhancing their expression and thereby exerting protective effects against oxidative stress . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, leading to programmed cell death . In pancreatic β-cells, this compound enhances insulin secretion and glucose uptake, suggesting its potential in managing diabetes . Furthermore, this compound inhibits the migration and proliferation of vascular smooth muscle cells by downregulating connective tissue growth factor (CTGF) and associated signaling pathways . These cellular effects underscore this compound’s potential in cancer therapy, diabetes management, and cardiovascular health.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound inhibits the activation of NF-κB, reducing the expression of pro-inflammatory cytokines and chemokines . It also modulates the p-AKT/B-cell lymphoma 2 (BCL-2) pathway, enhancing cell survival and reducing apoptosis in pancreatic β-cells . In vascular smooth muscle cells, this compound inhibits the focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and Yes-associated protein (YAP) pathways, thereby reducing cell migration and proliferation . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s anti-cancer effects, such as inhibition of cell proliferation and induction of apoptosis, are positively correlated with both treatment duration (24-48 hours) and dosage (10-40 μM) . Additionally, this compound’s stability and degradation over time have been studied, revealing that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods . Long-term studies have also indicated that this compound can exert sustained effects on cellular function, particularly in cancer and diabetes models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Caenorhabditis elegans, this compound at a concentration of 120 μM reduced fat accumulation by 17% compared to the control . In other animal models, higher doses of this compound have been associated with increased serum triglyceride levels, indicating potential adverse effects at elevated concentrations . These findings suggest that while this compound has beneficial effects at certain dosages, careful consideration of dosage is essential to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the activity of sterol 27-hydroxylase and oxysterol 7alpha-hydroxylase, enzymes involved in bile acid synthesis . Additionally, this compound modulates the expression of genes involved in lipid metabolism, such as those encoding for lecithin cholesterol acyltransferase . These interactions highlight this compound’s role in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with lipid membranes and binding proteins, which facilitate its accumulation in specific tissues . These transport and distribution mechanisms are crucial for this compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various signaling molecules and transcription factors . This compound’s localization to the nucleus is particularly important for its role in modulating gene expression and regulating cellular responses to stress . Additionally, post-translational modifications such as phosphorylation may influence this compound’s targeting to specific subcellular compartments . These localization dynamics are essential for understanding this compound’s mechanism of action and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Kahweol se puede extraer de los granos de café utilizando varios métodos. Un método común implica la saponificación, donde las muestras de café se combinan con una solución acuosa de hidróxido de potasio y se incuban bajo agitación magnética en un baño de agua . La fracción insaponificable se extrae luego con éter dietílico o éter terc-butil metílico .

Métodos de producción industrial: En entornos industriales, el this compound se extrae normalmente de las bebidas de café. El contenido de this compound en las bebidas de café depende de la especie de grano de café, los procesos de tostado y los métodos de preparación. Se han estudiado las bebidas de café filtrado, espresso e instantáneo para determinar su contenido de diterpenos, y el café espresso muestra los niveles más altos de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: El Kahweol experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. Se ha demostrado que inhibe la fosforilación de la cinasa regulada por señal extracelular (ERK) e inhibe parcialmente la fosforilación de la proteína quinasa B (Akt) estimulada por el activador del receptor del ligando del factor nuclear kappa-B (RANKL) .

Reactivos y condiciones comunes: Los reactivos comunes que se utilizan en las reacciones que implican this compound incluyen hidróxido de potasio para la saponificación y éter dietílico para la extracción . Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas y niveles de pH específicos.

Productos principales: Los productos principales formados a partir de las reacciones que implican this compound incluyen varios derivados de diterpenos. Estos derivados se han estudiado por sus actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas .

Comparación Con Compuestos Similares

El Kahweol está estructuralmente relacionado con el cafestol, otro diterpenoide que se encuentra en los granos de café. Ambos compuestos exhiben actividades biológicas similares, como propiedades antiinflamatorias y anticancerígenas . el this compound tiene un doble enlace conjugado único en el anillo de furano, lo que puede contribuir a sus efectos distintos . Otros compuestos similares incluyen el 16-O-metilcafestol, que se encuentra en la variedad de café robusta .

Lista de compuestos similares:

- Cafestol

- 16-O-metilcafestol

La estructura única del this compound y sus diversas actividades biológicas lo convierten en un compuesto de gran interés en diversos campos de la investigación científica.

Propiedades

IUPAC Name |

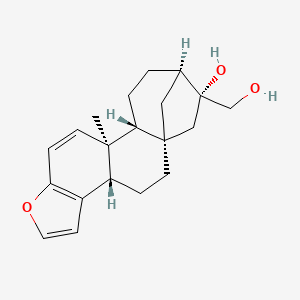

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMKNDURXDJAD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988667 | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6894-43-5 | |

| Record name | Kahweol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kahweol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHWEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.